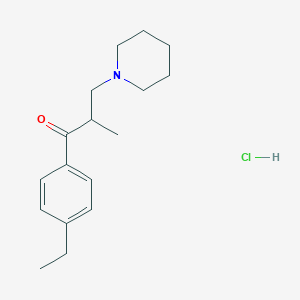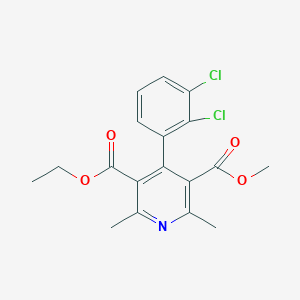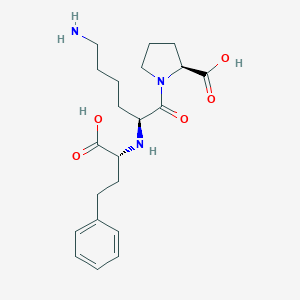
Lisinopril R,S,S-isomer
概要
説明
Lisinopril R,S,S-isomer is related to Lisinopril . It is also known as Lisinopril (1R)-Epimer and Lisinopril EP Impurity E . Lisinopril is a potent inhibitor of angiotensin-converting enzyme (ACE), preventing the conversion of angiotensin I to angiotensin II . This action prevents myocyte hypertrophy and vascular smooth muscle cell proliferation .
Synthesis Analysis
The synthesis of Lisinopril R,S,S-isomer involves various organic synthesis and analytical techniques . A spectrofluorimetric method has been developed for the determination of Lisinopril in pharmaceutical formulations using sequential injection analysis (SIA) . The method is based on the reaction of Lisinopril with o-phthalaldehyde (OPA) in the presence of 2-mercaptoethanol .Molecular Structure Analysis
The molecular formula of Lisinopril R,S,S-isomer is C21H31N3O5 . It has an average mass of 405.488 Da and a monoisotopic mass of 405.226379 Da .Chemical Reactions Analysis
Lisinopril reacts with o-phthalaldehyde (OPA) in the presence of 2-mercaptoethanol in a borate buffer medium (pH=10.6) to form a derivative that can be monitored at 455 nm upon excitation at 346 nm .Physical And Chemical Properties Analysis
Lisinopril R,S,S-isomer has a density of 1.3±0.1 g/cm3, a boiling point of 666.4±55.0 °C at 760 mmHg, and a flash point of 356.9±31.5 °C . It has 8 H bond acceptors, 5 H bond donors, and 12 freely rotating bonds .科学的研究の応用
Conformational Studies : A study investigated the isomerization of Lisinopril using chromatographic, NMR spectroscopic, and theoretical calculations. It was found that the major species eluted first is the trans form of Lisinopril, with a proportion of 77% for trans and 23% for cis forms (Bouabdallah, Ben Dhia, & Driss, 2014).
Pharmacodynamics and Pharmacokinetics : Lisinopril, an orally active angiotensin-converting enzyme (ACE) inhibitor, is effective in lowering blood pressure in essential hypertension and has shown promise in treating congestive heart failure. It is well-tolerated with few serious adverse effects (Lancaster & Todd, 1988).
Binding to ACE : Isothermal titration microcalorimetry was used to study lisinopril binding to ACE, revealing that lisinopril binds to two sites in the monomer of both holo- and apo-ACE. The binding is enthalpically unfavorable and dominated by a large positive entropy change (Téllez-Sanz, Garcı́a-Fuentes, & Barón, 1998).
Targeted CT Contrast Agents : Lisinopril was used to prepare gold nanoparticle-based functional CT contrast agents for targeting angiotensin-converting enzyme (ACE), overexpressed in cardiac and pulmonary fibrosis. This study provides insight into using Lisinopril in cardiovascular pathophysiology monitoring (Ghann et al., 2012).
Cardioprotective Effects : Lisinopril's cardioprotective effects were compared with vitamin E in a study. Lisinopril demonstrated superior recovery in left ventricular function post-ischemia and reperfusion injury, highlighting its potential for myocardial salvaging (Mohanty, Arya, Dinda, & Gupta, 2013).
Clinical Pharmacology : A comprehensive study on the clinical pharmacology of Lisinopril detailed its absorption, metabolism, and therapeutic effects in treating hypertension and congestive heart failure (Gomez, Cirillo, & Moncloa, 1987).
Analytical Methods for Lisinopril : Various analytical methods for determining Lisinopril in pharmaceutical preparations were reviewed, highlighting the drug's significance in medical applications (Gul et al., 2016).
Potential Energy Function : A study performed molecular mechanics potential energy function analysis of Lisinopril, determining the most feasible potential energy for its action as an ACE inhibitor (Otuokere, 2014).
Safety And Hazards
将来の方向性
Lisinopril lowers blood pressure and produces a renoprotective effect in patients with IDDM and NIDDM without detriment to glycaemic control or lipid profiles . It is viewed as a first-line agent for reducing blood pressure and preventing or attenuating nephropathy in hypertensive diabetic patients with IDDM or NIDDM and microalbuminuria or overt renal disease .
特性
IUPAC Name |
(2S)-1-[(2S)-6-amino-2-[[(1R)-1-carboxy-3-phenylpropyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O5/c22-13-5-4-9-16(19(25)24-14-6-10-18(24)21(28)29)23-17(20(26)27)12-11-15-7-2-1-3-8-15/h1-3,7-8,16-18,23H,4-6,9-14,22H2,(H,26,27)(H,28,29)/t16-,17+,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLAWWYSOJDYHDC-KSZLIROESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCCN)NC(CCC2=CC=CC=C2)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCCN)N[C@H](CCC2=CC=CC=C2)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10235285 | |
| Record name | Lisinopril R,S,S-isomer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10235285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lisinopril R,S,S-isomer | |
CAS RN |
85955-59-5 | |
| Record name | Lisinopril R,S,S-isomer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085955595 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lisinopril R,S,S-isomer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10235285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LISINOPRIL R,S,S-ISOMER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5W66M58H0T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



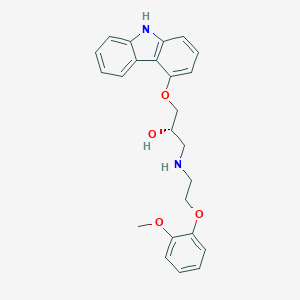
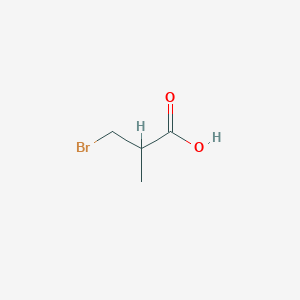
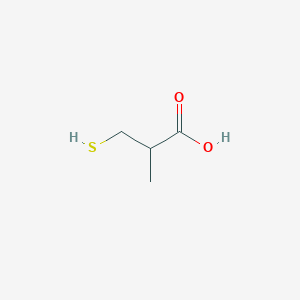
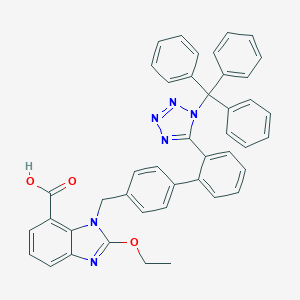
![1-[2-(2,6-Dichloroanilino)-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B193066.png)
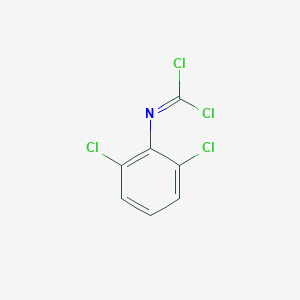
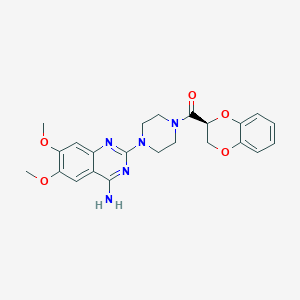
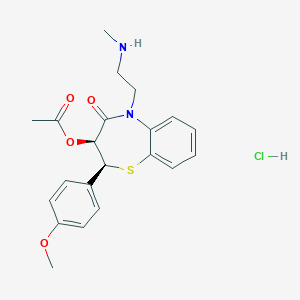
![(2'R,7R,8R,10S,13S,14S)-Methyl 10,13-dimethyl-3,5'-dioxo-1,2,3,4',5',6,7,8,10,12,13,14,15,16-tetradecahydro-3'H-spiro[cyclopenta[a]phenanthrene-17,2'-furan]-7-carboxylate](/img/structure/B193075.png)
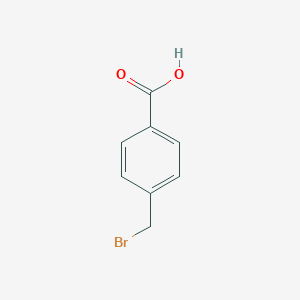
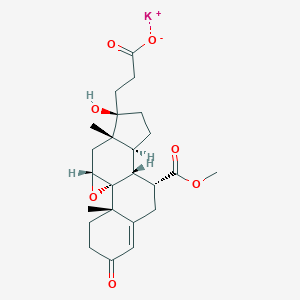
![4-[(2-Butyl-5-formyl-1H-imidazol-1-yl)methyl]benzoic Acid](/img/structure/B193086.png)
